![molecular formula C18H19N5O4S B2496984 5-(仲丁硫基)-1,3-二甲基-7-(4-硝基苯基)嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 852171-55-2](/img/structure/B2496984.png)
5-(仲丁硫基)-1,3-二甲基-7-(4-硝基苯基)嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a unique compound known for its complex structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the class of pyrimidopyrimidines, a group known for their diverse chemical activities and potential therapeutic uses.
科学研究应用
The compound finds applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: : Potential therapeutic agent due to its unique chemical structure.
Industry: : Utilized in the development of new materials or as an intermediate in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the pyrimidopyrimidine core and the subsequent functionalization of the compound. The synthetic route may involve the following steps:
Formation of the Pyrimidopyrimidine Core: : This can be achieved through the condensation of suitable aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Functionalization: : Subsequent steps may involve nitration, methylation, and thioether formation using specific reagents and catalysts under controlled reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as batch or continuous flow processes. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : The thioether group can be oxidized to sulfoxide or sulfone under appropriate conditions.
Reduction: : The nitro group can be reduced to an amino group using hydrogenation or other reduction methods.
Substitution: : Various nucleophiles can replace the nitro group or other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, peracids, or oxygen in the presence of catalysts.
Reduction: : Hydrogen gas with palladium or platinum catalysts, or chemical reducers like tin(II) chloride.
Substitution: : Nucleophiles like thiolates, amines, or alkoxides under basic conditions.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amino derivatives.
Substitution: : Various substituted pyrimidopyrimidine derivatives.
作用机制
The mechanism of action involves the interaction of the compound with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with biological macromolecules. The thioether and other functional groups may also play roles in binding to proteins or enzymes, affecting their function.
相似化合物的比较
Compared to other pyrimidopyrimidines, 5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific functional groups and substitution pattern.
Similar Compounds
1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Lacks the nitro and sec-butylthio groups.
5-ethylthio-1,3-dimethyl-7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Different thioether and phenyl substitutions.
5-(sec-butylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Similar thioether but lacks the nitro group.
Conclusion
5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a fascinating compound with diverse applications and unique chemical properties
属性
IUPAC Name |
5-butan-2-ylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-5-10(2)28-16-13-15(21(3)18(25)22(4)17(13)24)19-14(20-16)11-6-8-12(9-7-11)23(26)27/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWEPXIUFIUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2496902.png)
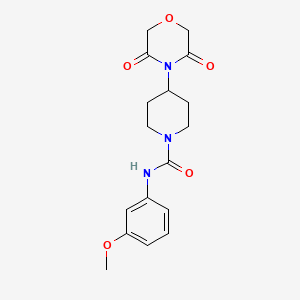

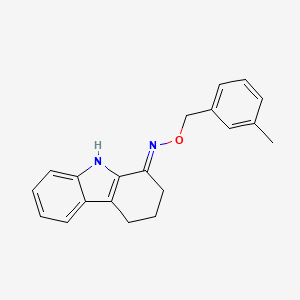
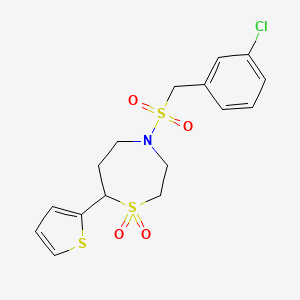
![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)
![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)

![Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate](/img/structure/B2496917.png)
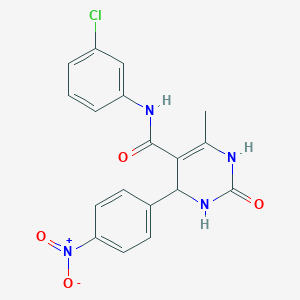
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/new.no-structure.jpg)
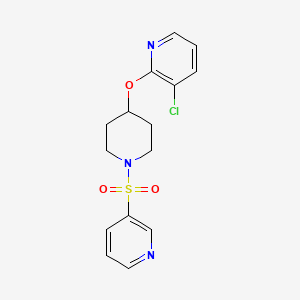
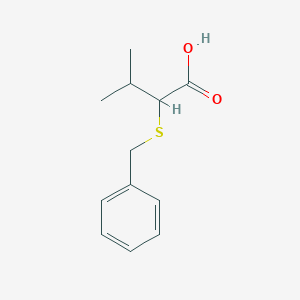
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2496925.png)
